molecular formula C15H22N2O3 B5578246 {4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol

{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5578246
M. Wt: 278.35 g/mol
InChI Key: IGHHCIQEWFBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a benzoyl group (benzene ring attached to a carbonyl group), a dimethylamino group (two methyl groups attached to an amino group), and an oxazepan ring (a seven-membered ring containing one oxygen atom and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoyl group, the dimethylamino group, and the oxazepan ring. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoyl group could undergo reactions typical of carbonyl compounds, while the dimethylamino group could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Enantioselective Synthesis and Metabolites

A study by Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the importance of precise synthetic routes to obtain specific enantiomers of medically relevant compounds. This research demonstrates the potential application of "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" in the development and study of receptor-specific drugs through its structural analogs (Matsubara et al., 2000).

Chemical Transformations for Novel Compounds

The work of Bratušek et al. (1998) showcases the transformation of related compounds into methyl 2-benzoylamino-3-oxobutanoate, highlighting the potential of such structures in synthesizing novel compounds with specific chemical properties. This indicates the versatility of chemical structures similar to "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" in creating diverse chemical entities for further research applications (Bratušek et al., 1998).

Proton Sponge Properties and Molecular Dynamics

Pozharskii et al. (2010) investigated bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and its derivatives, focusing on their unique proton sponge properties and low-barrier hydrogen-bond switching. Such studies are crucial in understanding the behavior of complex organic molecules under various conditions, potentially relevant to the structural family of "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol" (Pozharskii et al., 2010).

Charge-Transfer Dynamics

Research by Rhinehart et al. (2012) on 4-(Dimethylamino)benzonitrile offers insights into the charge-transfer dynamics and could provide a foundation for understanding similar processes in compounds like "{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol." Such studies are essential for applications in photophysics and photochemistry (Rhinehart et al., 2012).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study and application of this compound could potentially be a subject of future research. Its structure suggests that it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(2)14-5-3-4-13(8-14)15(19)17-6-7-20-11-12(9-17)10-18/h3-5,8,12,18H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHCIQEWFBQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCOCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.